

literature review of 4,6-Dinitroresorcinol studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4,6-Dinitroresorcinol*

Cat. No.: *B1581181*

[Get Quote](#)

An In-Depth Technical Guide to **4,6-Dinitroresorcinol**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **4,6-Dinitroresorcinol**, a nitroaromatic compound with significant applications in materials science and energetic materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical and physical properties, key applications, and critical safety considerations.

Introduction to 4,6-Dinitroresorcinol

4,6-Dinitroresorcinol, with the CAS number 616-74-0, is an organic compound belonging to the class of nitro-substituted phenols.^[1] Its structure is characterized by a resorcinol (1,3-dihydroxybenzene) backbone with two nitro groups (-NO₂) attached at the 4 and 6 positions of the aromatic ring.^[1] This compound typically appears as a yellow crystalline solid.^{[1][2]} While it exhibits high solubility in organic solvents, it is less soluble in water.^[1] The presence of hydroxyl groups imparts strong acidic properties and the capacity for hydrogen bonding.^[1]

Historically, the direct nitration of phenolic compounds has been challenging due to the highly exothermic nature of the reaction and the difficulty in controlling the formation of various isomers and over-nitrated byproducts.^{[3][4]} However, the strategic importance of **4,6-Dinitroresorcinol** as a precursor to high-performance polymers has driven the development of selective and high-yield synthetic methodologies.

Physicochemical Properties

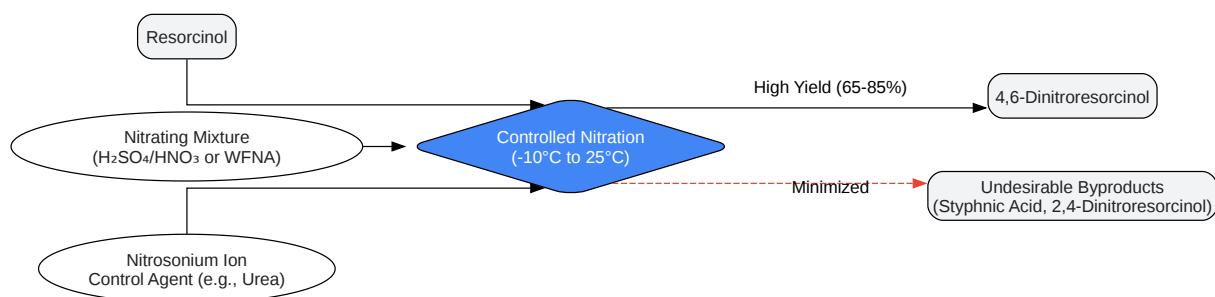
A thorough understanding of the physicochemical properties of **4,6-Dinitroresorcinol** is essential for its handling, processing, and application. The key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₄ N ₂ O ₆	[1] [5]
Molecular Weight	200.11 g/mol	[5] [6]
Appearance	Yellow crystalline solid	[1] [2]
Melting Point	215 °C	[7]
Boiling Point	404.6 °C at 760 mmHg	[7]
Density	1.819 g/cm ³	[7] [8]
Flash Point	186 °C	[7] [8]
Solubility	Soluble in organic solvents, less soluble in water	[1]
CAS Number	616-74-0	[1] [2] [5]

Synthesis of 4,6-Dinitroresorcinol: A Controlled Approach

The selective synthesis of **4,6-Dinitroresorcinol** is crucial to avoid the formation of undesirable isomers, such as 2,4-Dinitroresorcinol, and the highly explosive byproduct, styphnic acid (2,4,6-trinitroresorcinol).[\[3\]](#) The primary challenge in the direct nitration of resorcinol lies in controlling the regioselectivity of the nitration reaction.

Causality Behind the Optimized Synthesis


Early methods for the nitration of resorcinol often resulted in low yields of the desired 4,6-isomer (less than 45%) and significant production of styphnic acid (30% to 60%).[\[3\]](#) The key to a high-yield, selective synthesis lies in minimizing nitrosonium ion (NO⁺) catalyzed side

reactions, which favor nitration at the 2-position of the resorcinol ring.[3][4] This is achieved through two primary strategies:

- Elimination of Nitrogen Dioxide (NO₂) and Nitrous Acid (HNO₂): These species contribute to the formation of the nitrosonium ion. Using "white" fuming nitric acid, which has been purged of these impurities, is a critical step.[3][4]
- Use of a Nitrosonium Ion Control Agent: Compounds with primary amine groups, such as urea, hydrazine, or sulfamic acid, are added to the reaction mixture to scavenge any residual NO₂ or nitrous acid, thereby preventing the formation of the nitrosonium ion.[3]

Two main reaction media have been successfully employed for this synthesis: white fuming nitric acid and a mixture of nitric and sulfuric acids. The sulfuric acid-based method is often preferred for its enhanced safety and economic advantages.[3][4]

Synthesis Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Controlled synthesis of **4,6-Dinitroresorcinol**.

Detailed Experimental Protocol (Sulfuric Acid Method)

This protocol is a synthesis of methodologies described in the literature, providing a self-validating system for achieving high yields of **4,6-Dinitroresorcinol**.^{[3][4]}

- Preparation of the Nitrating Mixture:
 - In a well-ventilated fume hood, carefully add 2.2 equivalents of 90 wt.% white fuming nitric acid (purified with oxygen to remove NO₂) to 60 mL of 80 wt.% sulfuric acid.
 - Cool the acid mixture to a temperature of approximately 0°C using an ice bath.
- Addition of Nitrosonium Ion Control Agent:
 - To the cooled acid mixture, add 0.1 g of urea as a nitrosonium ion control agent and stir until dissolved.
- Nitration Reaction:
 - Slowly add 5 g of resorcinol diacetate to the reaction mixture with rapid stirring, maintaining the temperature at or below 0°C. The use of resorcinol diacetate instead of resorcinol can improve selectivity by protecting the hydroxyl groups.
 - Continue stirring the reaction mixture for an additional 3 hours at 0°C.
- Isolation and Purification:
 - The **4,6-Dinitroresorcinol** product will precipitate out of the solution.
 - Isolate the precipitate by vacuum filtration.
 - Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate or acetic acid, to achieve a purity of approximately 99 wt.%.^[9]

Key Applications of 4,6-Dinitroresorcinol

4,6-Dinitroresorcinol serves as a critical intermediate in several advanced material applications.

Precursor for High-Performance Polymers

A primary application of **4,6-Dinitroresorcinol** is as a monomer for the synthesis of poly[p-phenylenebenzobisoxazole] (PBO), a high-strength, liquid crystalline polymer with exceptional thermal stability and mechanical properties.[3][4] The synthesis involves the reduction of **4,6-Dinitroresorcinol** to 4,6-diaminoresorcinol, which is then polymerized. PBO finds use in applications demanding high performance, such as in insulators, solar arrays, and cut-resistant gloves.[9]

Energetic Materials and Initiating Explosives

The nitro-rich structure of **4,6-Dinitroresorcinol** and its derivatives makes them suitable for use in energetic materials. Specifically, lead compounds of **4,6-Dinitroresorcinol** are employed as priming and fast delay compositions in fuses and detonators.[10] The synthesis of these lead compounds requires careful control of reaction conditions to produce a free-flowing, reproducible product.[10]

Other Industrial Applications

4,6-Dinitroresorcinol is also utilized as a dye intermediate and a reagent in analytical chemistry.[1] It has been investigated for use as a pesticide and herbicide, although this application is less common.[2]

Safety, Handling, and Toxicology

4,6-Dinitroresorcinol is a hazardous substance that requires careful handling and adherence to strict safety protocols.

Hazard Classification and Handling

- Flammable Solid: It is classified as a flammable solid (Category 1).[7][8] Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
- Explosive Potential: The dry material can explode when shocked or heated.[11] It is often supplied and handled wetted with at least 15-20% water to reduce its explosive sensitivity.[1][8][11]
- Toxicity: It is harmful if swallowed, in contact with skin, or inhaled (Acute Toxicity, Category 4).[7][8]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including tightly fitting safety goggles, fire/flame resistant and impervious clothing, and chemical-resistant gloves.[7][8] Use a full-face respirator if exposure limits are exceeded.[7][8]
- Spill and Disposal: In case of a spill, eliminate all ignition sources and prevent the material from entering drains.[8][11] Collect the spilled material and dispose of it as hazardous waste in accordance with local regulations.[8]

Toxicological Profile

There is limited specific toxicological data available for **4,6-Dinitroresorcinol** in the public domain.[7] However, information on the related compound 4,6-Dinitro-o-cresol (DNOC) indicates that dinitrophenolic compounds can be extremely toxic to humans.[12][13] DNOC is known to increase basal metabolic rates, and symptoms of acute and chronic exposure can include profuse sweating, increased pulse and respiratory rates, fatigue, and headache.[12][13] While this information pertains to a different, though structurally related, compound, it underscores the need for extreme caution when handling **4,6-Dinitroresorcinol**.

Environmental Fate

Data on the persistence, degradability, and bioaccumulative potential of **4,6-Dinitroresorcinol** in the environment is largely unavailable.[7] Discharge into the environment should be avoided. [8]

Conclusion and Future Outlook

4,6-Dinitroresorcinol is a valuable chemical intermediate with well-established applications in the synthesis of high-performance polymers and energetic materials. The development of controlled and selective synthesis methods has been pivotal in enabling its use in these demanding fields. Future research may focus on developing even more sustainable and efficient synthetic routes, as well as exploring its potential in other areas of materials science and chemical synthesis. Given its hazardous nature, a continued emphasis on understanding its toxicological and environmental profile is also warranted to ensure its safe and responsible use.

References

- Wolfe, J. F., & Sybert, P. D. (1988). Process for preparing **4,6-dinitroresorcinol**. (Patent No. WO1988005038A1). Google Patents.
- Wolfe, J. F., & Sybert, P. D. (1988). Process for preparing **4,6-dinitroresorcinol**. (Patent No. WO/1988/005038). PATENTSCOPE.
- Lysenko, Z., & Vedula, R. R. (1994). One-step preparation of **4,6-dinitroresorcinol** from resorcinol. (Patent No. US5371303A). Google Patents.
- European Patent Office. (n.d.). EP 0296221 B1 - Process for preparing **4,6-dinitroresorcinol**. Google Patents.
- Zhang, Y. (2008). Process for preparing **4,6-dinitroresorcinol**. (Patent No. CN101265189A). Google Patents.
- PubChem. (n.d.). **4,6-Dinitroresorcinol**. National Center for Biotechnology Information.
- Williams, G., & Taylor, R. (1974). Lead compounds of 4:6-dinitroresorcinol. (Patent No. US3803190A). Google Patents.
- U.S. Environmental Protection Agency. (n.d.). 4,6-Dinitro-o-cresol.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrocresols. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 616-74-0: 4,6-Dinitroresorcinol | CymitQuimica [cymitquimica.com]
- 2. 4,6-DINITRORESORCINOL | 616-74-0 [chemicalbook.com]
- 3. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scbt.com [scbt.com]
- 6. 4,6-Dinitroresorcinol | C6H4N2O6 | CID 61158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]

- 9. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 10. US3803190A - Lead compounds of 4:6-dinitroresorcinol - Google Patents [patents.google.com]
- 11. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. epa.gov [epa.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [literature review of 4,6-Dinitroresorcinol studies]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581181#literature-review-of-4-6-dinitroresorcinol-studies\]](https://www.benchchem.com/product/b1581181#literature-review-of-4-6-dinitroresorcinol-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com